N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials might include 5,6-dimethylbenzo[d]thiazole, 2,5-dioxopyrrolidine, and pyridine-2-ylmethylamine. The synthesis could involve:
Formation of the Benzothiazole Core: This might be achieved through a cyclization reaction involving a thioamide and an ortho-substituted aniline.
Attachment of the Pyrrolidinone Moiety: This could involve a condensation reaction with a suitable acylating agent.
Introduction of the Pyridin-2-ylmethyl Group: This step might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups on the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone moiety.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the benzamide and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound might be explored for drug development, particularly if it shows promising biological activities in preliminary studies.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide: Lacks the pyrrolidinone and pyridine moieties.
4-(2,5-dioxopyrrolidin-1-yl)benzamide: Lacks the benzothiazole and pyridine moieties.
N-(pyridin-2-ylmethyl)benzamide: Lacks the benzothiazole and pyrrolidinone moieties.
Uniqueness
The uniqueness of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide lies in its combination of functional groups, which might confer unique chemical and biological properties. This combination could make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-16-13-21-22(14-17(16)2)34-26(28-21)29(15-19-5-3-4-12-27-19)25(33)18-6-8-20(9-7-18)30-23(31)10-11-24(30)32/h3-9,12-14H,10-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQNAJBUBSYVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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